Morpholine vs. Piperidine Basicity and Hydrogen-Bond Acceptor Capacity
The morpholine substituent in the target compound provides a conjugate acid pKa of approximately 6.7, compared to approximately 10 for the piperidine analog 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethanol (CAS 1573547-15-5) . This 3.3 log-unit difference means that at physiological pH (7.4), the morpholine is predominantly deprotonated and neutral, whereas the piperidine is >99% protonated and positively charged. Additionally, morpholine contributes an ether oxygen hydrogen-bond acceptor not present in piperidine, which in benzothiazole PI3Kβ inhibitor series has been shown by docking studies to be essential for potent antitumor activity [1]. Direct comparative bioactivity data between these two specific compounds is not available in the public domain.
| Evidence Dimension | Conjugate acid pKa (basicity) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Morpholine pKa ~6.7; 2 H-bond acceptors (morpholine N + morpholine O) |
| Comparator Or Baseline | Piperidine analog (CAS 1573547-15-5): piperidine pKa ~10; 1 H-bond acceptor (piperidine N only) |
| Quantified Difference | ΔpKa ≈ 3.3 log units; >99% neutral fraction for morpholine vs. >99% charged for piperidine at pH 7.4 |
| Conditions | Predicted pKa values from ChemicalBook for structural analogs; PI3Kβ docking from Zhao et al. (2016) Molecules |
Why This Matters
For procurement decisions, the morpholine-containing compound is expected to exhibit superior membrane permeability and distinct target-binding geometry compared to the piperidine analog, making it the preferred choice for programmes requiring neutral, brain-penetrant or intracellular-targeting benzothiazole fragments.
- [1] Zhao, J. et al. (2016) 'Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors', Molecules, 21(7), 898. View Source
